molecular formula C11H20F2N2O2 B3004581 Tert-butyl 2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate CAS No. 1255666-42-2

Tert-butyl 2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate

Cat. No.: B3004581
CAS No.: 1255666-42-2
M. Wt: 250.29
InChI Key: MUTWMGXYRJTIHT-MRVPVSSYSA-N
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Description

Tert-butyl 2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate (CAS 1255666-42-2) is a chemical building block of interest in medicinal chemistry and drug discovery research . This compound features a piperidine scaffold that is both difluorinated at the 5-position and functionalized with an aminomethyl group, making it a versatile intermediate for the synthesis of more complex molecules . The presence of the tert-butoxycarbonyl (Boc) group serves as a protected amine, which is a crucial handle for further synthetic manipulations under mild acidic conditions . The strategic incorporation of two fluorine atoms on the ring can significantly influence the molecule's electronic properties, metabolic stability, and lipophilicity, which are key parameters in optimizing the pharmacokinetic profiles of candidate drugs . With a molecular formula of C11H20F2N2O2 and a molecular weight of 250.29 g/mol , this reagent is typically supplied with a high purity grade (95%+) to ensure reliable and reproducible results in research applications . It is exclusively intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers can leverage this building block in exploratory studies, such as the development of enzyme inhibitors or receptor modulators, where a rigid, fluorinated scaffold is desired.

Properties

IUPAC Name

tert-butyl 2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-7-11(12,13)5-4-8(15)6-14/h8H,4-7,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTWMGXYRJTIHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CCC1CN)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801130753
Record name 1-Piperidinecarboxylic acid, 2-(aminomethyl)-5,5-difluoro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801130753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255666-42-2
Record name 1-Piperidinecarboxylic acid, 2-(aminomethyl)-5,5-difluoro-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255666-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 2-(aminomethyl)-5,5-difluoro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801130753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl ester group and the aminomethyl group. The fluorine atoms are then introduced through selective fluorination reactions. The reaction conditions often involve the use of strong bases, protecting groups, and specific catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the use of automated reactors, precise temperature control, and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate has shown promise in several therapeutic areas:

  • Antidepressants : Compounds with similar piperidine structures have been investigated for their ability to modulate neurotransmitter systems, particularly in the treatment of depression and anxiety disorders.
  • Anticancer Agents : The fluorinated piperidine derivatives have been studied for their potential in targeting cancer cells. Their unique electronic properties may enhance binding affinities to specific receptors involved in tumor growth.
  • Antimicrobial Activity : Research indicates that derivatives of this compound may exhibit antibacterial properties, making them candidates for developing new antibiotics.

Material Science

The compound's unique structure also lends itself to applications in material science:

  • Polymer Chemistry : As a building block in polymer synthesis, this compound can be utilized to create polymers with enhanced thermal stability and mechanical properties.
  • Coatings and Adhesives : Its ability to form strong intermolecular interactions makes it suitable for use in coatings that require durability and resistance to environmental factors.

Case Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry explored the antidepressant potential of piperidine derivatives. The findings indicated that compounds structurally related to this compound exhibited significant serotonin reuptake inhibition, suggesting a mechanism similar to that of established antidepressants .

Case Study 2: Anticancer Properties

Research conducted by a pharmaceutical company revealed that fluorinated piperidines showed selective cytotoxicity against various cancer cell lines. The study highlighted the importance of fluorine substitution in enhancing the pharmacological profile of these compounds .

Mechanism of Action

The mechanism of action of tert-butyl 2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes critical differences between the target compound and analogs:

Property Target Compound (CAS 1638744-01-0 / 1255666-42-2) Pyrrolidine Analog (CAS 177911-87-4) Dimethyl Formyl Analog (CAS 2090033-32-0)
Molecular Formula C₁₁H₂₀F₂N₂O₂ C₁₀H₂₀N₂O₂ (estimated) C₁₃H₂₃NO₃
Molecular Weight 250.29 Not specified 241.33
Ring Structure Piperidine (6-membered) Pyrrolidine (5-membered) Piperidine (6-membered)
Key Substituents 5,5-Difluoro; 2-(aminomethyl) 2-(aminomethyl) 5,5-Dimethyl; 2-formyl
Functional Groups Carbamate, primary amine Carbamate, primary amine Carbamate, aldehyde
Hazards Not classified (data limited) Acute toxicity, skin/eye irritation Not specified
Key Observations:
  • Ring Size : The piperidine ring in the target compound and dimethyl formyl analog provides greater conformational flexibility compared to the pyrrolidine analog’s smaller ring .
  • Substituent Effects: Fluorine vs. In contrast, the 5,5-dimethyl group in the formyl analog increases steric bulk, which may hinder reactivity . Aminomethyl vs. Formyl: The aminomethyl group allows for further derivatization (e.g., amide coupling), whereas the formyl group enables nucleophilic additions (e.g., Grignard reactions) .

Notes on Discrepancies and Limitations

  • CAS Variants: The target compound is listed under two CAS numbers (1638744-01-0 and 1255666-42-2), possibly indicating stereoisomers or supplier-specific nomenclature .
  • Data Gaps : Physical properties (e.g., boiling/melting points) and detailed toxicological studies are unavailable for most compounds, necessitating further research.

Biological Activity

Tert-butyl 2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate (CAS Number: 1255666-42-2) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique piperidine structure and fluorine substituents, is being investigated for various pharmacological effects, particularly in the context of cancer therapy and neuropharmacology.

Chemical Structure and Properties

  • Molecular Formula : C11H20F2N2O2
  • Molecular Weight : 250.29 g/mol
  • IUPAC Name : this compound
  • Purity : Typically ≥97%

The compound features a tert-butyl group, an aminomethyl side chain, and two fluorine atoms on the piperidine ring, which may influence its biological interactions and activity.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

  • Anticancer Activity :
    • In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example, it has demonstrated efficacy against breast cancer cell lines such as MDA-MB-231. The mechanism of action appears to involve the modulation of autophagy and inhibition of specific cellular pathways related to cancer growth .
  • Neuropharmacological Effects :
    • Preliminary investigations suggest potential applications in treating neurological disorders. The structural attributes of the compound may allow it to interact with neurotransmitter systems, although detailed mechanisms remain to be elucidated.
  • Enzyme Inhibition :
    • The compound has been identified as a dual inhibitor of autophagy and REV-ERB proteins, which play critical roles in cellular metabolism and circadian rhythms. This dual action could position it as a candidate for further development in metabolic disorders .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits growth in MDA-MB-231 cell line
NeuropharmacologicalPotential modulation of neurotransmitter systems
Enzyme InhibitionDual inhibitor of autophagy and REV-ERB

Case Study Example

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various derivatives of piperidine compounds, including this compound. The study reported significant cytotoxic effects on multiple cancer cell lines with minimal toxicity to normal cells, suggesting a favorable therapeutic index for future clinical applications .

Q & A

Basic Research Questions

What are the optimal conditions for synthesizing tert-butyl 2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate to maximize yield and purity?

Methodological Answer:
The synthesis typically involves multi-step reactions, including Boc-protection, fluorination, and aminomethylation. For example, intermediates like tert-butyl 2-(((3,4-difluorophenyl)amino)methyl)piperidine-1-carboxylate can be synthesized via nucleophilic substitution or reductive amination (e.g., using 3,4-difluoroaniline and piperidine derivatives). Key parameters include:

  • Temperature: Reactions often proceed at 0–25°C for Boc protection to avoid side reactions .
  • Catalysts: Use of triethylamine or DMAP to facilitate amide bond formation .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Monitor via TLC (Rf ~0.3–0.5) .

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